A Technical Guide to Nolatrexed-d4 Dihydrochloride for Advanced Research Applications
A Technical Guide to Nolatrexed-d4 Dihydrochloride for Advanced Research Applications
This document provides a comprehensive technical overview of Nolatrexed-d4 Dihydrochloride, a deuterated analog of a potent thymidylate synthase inhibitor. Designed for researchers, chemists, and drug development professionals, this guide delves into the core physicochemical properties, scientific rationale, and practical experimental considerations for the use of this stable isotope-labeled compound.
Core Compound Characteristics
Nolatrexed-d4 Dihydrochloride is a specialized chemical entity used primarily in research settings. Understanding its properties requires a foundational knowledge of its parent compound, Nolatrexed. Nolatrexed is a non-competitive, lipophilic inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] By targeting this enzyme, Nolatrexed disrupts DNA synthesis, leading to cell cycle arrest in the S phase and subsequent apoptosis in rapidly dividing cells, which underpins its antineoplastic activity.[1][3]
The "-d4" designation signifies that four specific hydrogen atoms on the Nolatrexed molecule have been replaced with deuterium, the stable heavy isotope of hydrogen. The "Dihydrochloride" indicates that the molecule is supplied as a salt with two equivalents of hydrochloric acid, a common strategy to enhance the aqueous solubility and stability of pharmaceutical compounds.[3][4]
Physicochemical Data Summary
The precise properties of Nolatrexed-d4 Dihydrochloride are critical for experimental design, including accurate concentration calculations and interpretation of mass spectrometry data. While a specific CAS number for the deuterated form is not widely cataloged, the CAS number for the non-deuterated parent compound is the standard reference.
| Property | Value | Source(s) |
| Compound Name | Nolatrexed-d4 Dihydrochloride | - |
| Parent CAS Number | 152946-68-4 (for Nolatrexed Dihydrochloride) | [1][2][3][5][6][7][8] |
| Parent Molecular Formula | C₁₄H₁₄Cl₂N₄OS | [1][3][5][8][9] |
| Deuterated Molecular Formula | C₁₄H₁₀D₄Cl₂N₄OS | - |
| Parent Molecular Weight | ~357.26 g/mol | [1][3][5][6][9] |
| Calculated Molecular Weight | ~361.29 g/mol | Calculated |
| Synonyms | AG 337-d4, Thymitaq-d4 | [1][2][3][5] |
Note: The molecular weight of the deuterated compound is calculated by adding the mass difference between four deuterium atoms and four protium (hydrogen) atoms to the parent molecular weight.
Scientific Rationale and Mechanism of Action
The utility of Nolatrexed-d4 Dihydrochloride in a research context is twofold, stemming from its core inhibitory function and the strategic incorporation of deuterium.
Mechanism of Action: Thymidylate Synthase Inhibition
Nolatrexed functions as a potent inhibitor of thymidylate synthase, with a Ki (inhibition constant) value of approximately 11 nM for the human enzyme.[1][2] It occupies the folate cofactor binding site on the enzyme, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[1][3] This blockade has profound downstream effects on cellular proliferation.
The depletion of the dTMP pool leads to an imbalance in the levels of deoxynucleotide triphosphates (dNTPs), which directly stalls DNA replication.[10] Consequently, cells are arrested in the S phase of the cell cycle, and prolonged inhibition can trigger programmed cell death (apoptosis).[2][3][10] This mechanism makes Nolatrexed, and by extension its deuterated analog, a subject of interest in oncology research.[1][10]
The Role of Deuteration: The Kinetic Isotope Effect
The primary reason for employing a deuterated compound like Nolatrexed-d4 is to leverage the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.
This has significant implications for drug metabolism studies:
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Metabolic Stability: Deuteration at a site of metabolic attack (a "soft spot") can slow down the compound's breakdown by metabolic enzymes, such as the cytochrome P450 family.
-
Pharmacokinetic Profiling: By serving as a stable, heavy internal standard in mass spectrometry-based assays (e.g., LC-MS/MS), Nolatrexed-d4 allows for more precise and accurate quantification of the non-deuterated Nolatrexed in biological matrices. It co-elutes with the analyte but is distinguishable by its higher mass, correcting for variations in sample preparation and instrument response.
Experimental Protocols and Best Practices
The integrity of experimental results relies on the proper handling, storage, and application of Nolatrexed-d4 Dihydrochloride. As a hygroscopic and light-sensitive compound, adherence to validated protocols is paramount.
Reconstitution and Storage Protocol
Causality: The dihydrochloride salt form enhances water solubility, but like many complex organic molecules, Nolatrexed is more stable for long-term storage in a solid state or frozen in an organic solvent like DMSO. Repeated freeze-thaw cycles can degrade the compound, and exposure to atmospheric moisture can lead to hydrolysis or isotopic exchange.
Methodology:
-
Preparation: Before opening, allow the vial of Nolatrexed-d4 Dihydrochloride to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
-
Solvent Selection:
-
Reconstitution: Under a gentle stream of inert gas (nitrogen or argon), add the calculated volume of solvent to the vial to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of Nolatrexed-d4 Dihydrochloride (MW ~361.29), add approximately 276.8 µL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, gentle warming in a water bath (37°C) or brief sonication can aid dissolution.[1]
-
Aliquoting and Storage:
-
Once fully dissolved, divide the stock solution into single-use aliquots in amber or light-blocking microfuge tubes.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months or more).[1]
-
Crucially, avoid repeated freeze-thaw cycles.
-
Example Workflow: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Nolatrexed-d4 Dihydrochloride in a human cancer cell line (e.g., HeLa cervical cancer cells).
Self-Validation: This protocol includes multiple controls (vehicle, untreated) and replicates to ensure statistical validity. The dose-response curve serves as an internal validation of the compound's biological activity.
Methodology:
-
Cell Seeding: Plate HeLa cells in a 96-well microplate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution series of Nolatrexed-d4 from your DMSO stock solution in culture medium. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤0.1%) to avoid solvent toxicity. A typical concentration range might be 0.1 nM to 10 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Nolatrexed-d4. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).
-
Incubation: Return the plate to the incubator and incubate for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent) according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Conclusion
Nolatrexed-d4 Dihydrochloride is a sophisticated research tool that combines the potent antineoplastic mechanism of a thymidylate synthase inhibitor with the analytical and pharmacokinetic advantages conferred by stable isotope labeling. Its proper use in quantitative bioanalysis and metabolic studies provides a high degree of precision, while its application in cell-based assays allows for the detailed investigation of DNA synthesis pathways. The technical considerations outlined in this guide, from fundamental physicochemical properties to detailed experimental protocols, are intended to empower researchers to leverage this compound to its full potential, ensuring data integrity and advancing the frontiers of drug discovery and development.
References
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National Center for Biotechnology Information. (n.d.). Nolatrexed. PubChem Compound Database. Retrieved February 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Nolatrexed Dihydrochloride. PubChem Compound Database. Retrieved February 7, 2026, from [Link]
-
New Drug Approvals. (2016, May 9). Nolatrexed Dihydrochloride. Retrieved February 7, 2026, from [Link]
-
National Cancer Institute. (n.d.). Definition of nolatrexed dihydrochloride. NCI Drug Dictionary. Retrieved February 7, 2026, from [Link]
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